molecular formula C9H9ClO4 B6170496 methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate CAS No. 2460755-16-0

methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate

Cat. No.: B6170496
CAS No.: 2460755-16-0
M. Wt: 216.62 g/mol
InChI Key: AZOQONUQTYUNFY-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group, a chloroacetyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate typically involves the reaction of 5-methylfuran-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives like amides, thioethers, or ethers.

    Oxidation: Formation of furanones or other oxidized furan derivatives.

    Reduction: Formation of alcohols or reduced furan derivatives.

Scientific Research Applications

Methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interactions of furan derivatives with biological systems.

    Industrial Applications: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetyl-5-methylfuran-2-carboxylate: Similar structure but lacks the chloro group, leading to different reactivity and applications.

    Ethyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.

    Methyl 4-(2-bromoacetyl)-5-methylfuran-2-carboxylate: Similar structure with a bromo group instead of a chloro group, leading to different reactivity in nucleophilic substitution reactions.

Uniqueness

Methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Properties

IUPAC Name

methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-5-6(7(11)4-10)3-8(14-5)9(12)13-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOQONUQTYUNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460755-16-0
Record name methyl 4-(2-chloroacetyl)-5-methylfuran-2-carboxylate
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